2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile

Lipophilicity CNS Drug Design ADME Prediction

2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile (CAS 1017052-04-8) is a synthetic small molecule belonging to the piperidine-benzonitrile class, with molecular formula C₁₄H₁₈N₂ and molecular weight 214.31 g/mol. The compound features an ortho-benzonitrile core linked via a methylene bridge to a 3-methylpiperidine ring.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Cat. No. B7808492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC2=CC=CC=C2C#N
InChIInChI=1S/C14H18N2/c1-12-5-4-8-16(10-12)11-14-7-3-2-6-13(14)9-15/h2-3,6-7,12H,4-5,8,10-11H2,1H3
InChIKeyADCDOTBFTGQZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile – Structural Profile and Procurement-Relevant Classification


2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile (CAS 1017052-04-8) is a synthetic small molecule belonging to the piperidine-benzonitrile class, with molecular formula C₁₄H₁₈N₂ and molecular weight 214.31 g/mol [1]. The compound features an ortho-benzonitrile core linked via a methylene bridge to a 3-methylpiperidine ring. It is supplied as an AldrichCPR (Chemical Product Retrieval) product by Sigma-Aldrich (SKU OTV000345), sourced from Otava Ltd., and is offered as a research-grade chemical for early discovery . The solid-form compound carries a signal-word 'Warning' classification (Eye Irritant Category 2) and is priced at approximately $276.00 per gram from the primary vendor [2].

2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile – Why Generic Substitution with Closest Analogs Fails for Rigorous Research Programs


The combination of an ortho-substituted benzonitrile with a 3-methylpiperidine moiety creates a conformationally constrained pharmacophore that cannot be simply replaced by des-methyl, para/meta positional isomers, or alternative N-heterocycles without altering key molecular recognition features [1]. The 3-methyl group on the piperidine ring introduces a defined stereoelectronic perturbation that influences both the basicity of the tertiary amine (pKa shift) and the accessible conformational ensemble of the piperidine chair, thereby modulating target binding geometry [2]. Furthermore, the AldrichCPR sourcing model means this compound is provided without full analytical characterization—buyers assume responsibility for identity and purity verification—a procurement consideration that distinguishes it from fully characterized, specification-guaranteed analogs available through other vendors .

2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile – Quantitative Comparative Evidence for Informed Procurement


Lipophilicity (XLogP3) Comparison: Target Compound vs Des-Methyl Analog

The target compound exhibits a computed XLogP3 of 2.8, reflecting the contribution of the 3-methyl substituent on the piperidine ring [1]. In contrast, the des-methyl analog 2-(piperidin-1-ylmethyl)benzonitrile (CAS 135277-08-6), with molecular formula C₁₃H₁₆N₂ (MW 200.28), has a predicted lower logP of approximately 2.3 based on the absence of the methyl group (estimated Δ of ~0.5 log units per methyl group) [2]. This difference of approximately +0.5 log units translates to a roughly threefold increase in octanol-water partition coefficient, which has implications for passive membrane permeability and CNS penetration potential in screening campaigns.

Lipophilicity CNS Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Implications for Oral Bioavailability Screening

The target compound has a computed Topological Polar Surface Area (TPSA) of 27 Ų and a Rotatable Bond Count of 2, as reported in PubChem [1]. Positional isomers such as 3-[(3-methylpiperidin-1-yl)methyl]benzonitrile (CAS 864685-02-9) and 4-(piperidin-1-ylmethyl)benzonitrile (CAS 727733-92-8) share identical TPSA values (27 Ų) since the nitrile and piperidine substituents contribute the same polar atom count regardless of ring position [2]. The rotatable bond count of 2—reflecting the methylene linker and the ring-to-nitrile connection—is also conserved across these isomers. Consequently, these computed molecular descriptors do not provide a differentiating metric on their own; however, they confirm that all positional isomers satisfy Veber's oral bioavailability criteria (TPSA ≤ 140 Ų, Rotatable Bonds ≤ 10), making the selection decision driven primarily by the 3D pharmacophore arrangement rather than 2D drug-likeness filters [2].

Drug-likeness Veber Rules Oral Bioavailability

Sigma Receptor Ligand SAR Context: Piperidine N-Substitution and σ1/σ2 Selectivity Trends

Class-level structure-activity relationship (SAR) studies on piperidine-based sigma receptor ligands have established that N-alkyl substitution pattern—including the presence, position, and size of methyl groups on the piperidine ring—significantly modulates σ1 versus σ2 receptor selectivity [1]. In a representative SAR study, compound 19 (a piperidine-alkylacetamide derivative) demonstrated σ1 Ki = 17 nM and σ2 Ki = 1117 nM, yielding a σ1/σ2 selectivity ratio of approximately 66-fold [2]. The 3-methylpiperidine moiety in 2-[(3-methylpiperidin-1-yl)methyl]benzonitrile introduces a steric constraint adjacent to the basic nitrogen that, based on analogous SAR trends, is predicted to alter the presentation of the benzonitrile pharmacophore to sigma receptor subtypes compared to unsubstituted piperidine or 4-methylpiperidine analogs [3]. Direct quantitative binding data for the title compound at sigma receptors are not available in the public domain as of the knowledge cutoff date; this evidence is class-level inference only.

Sigma Receptor CNS Pharmacology Structure-Activity Relationship

Procurement-Relevant Differentiation: AldrichCPR 'As-Is' vs Fully Characterized Comparator from Alternative Vendor

The AldrichCPR product (OTV000345) is explicitly sold 'as-is' with the vendor disclaiming all warranties including merchantability and fitness for a particular purpose, and Sigma-Aldrich does not collect or provide analytical data (NMR, HPLC, MS) for this product . In contrast, the structurally related compound 4-(piperidin-1-ylmethyl)benzonitrile (CAS 727733-92-8) is available from Thermo Scientific with a purity specification of ≥97% and is fully characterized . The AldrichCPR product is priced at $276.00 per gram from Sigma-Aldrich, while 4-(piperidin-1-ylmethyl)benzonitrile (≥97%) is available at a different price point through Fisher Scientific [1]. For research groups requiring verified identity and purity—e.g., for quantitative pharmacology or in vivo studies—the absence of analytical data for the title compound represents a significant procurement consideration that may necessitate in-house characterization or selection of a characterized positional analog, unless the specific ortho/3-methyl substitution pattern is experimentally essential.

Chemical Procurement Analytical Characterization Vendor Comparison

2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile – Recommended Research and Industrial Application Scenarios Based on Evidence


Sigma Receptor Probe Molecule for Subtype Selectivity Studies

Based on class-level SAR evidence showing that piperidine N-substitution modulates σ1/σ2 selectivity [1], the 3-methylpiperidine-ortho-benzonitrile scaffold of this compound presents a structurally distinct chemotype for sigma receptor pharmacology. Research groups investigating sigma-1 vs sigma-2 subtype-selective ligands may deploy this compound as a probe to explore how the 3-methyl substituent influences binding mode and subtype preference, particularly when compared to the des-methyl analog 2-(piperidin-1-ylmethyl)benzonitrile [2]. Note: users must perform their own receptor binding assays, as no published affinity data exist for this compound.

Medicinal Chemistry Hit-to-Lead Optimization with Defined Lipophilicity Target

With a computed XLogP3 of 2.8 [3], the title compound occupies a favorable lipophilicity range for CNS drug discovery (typically XLogP 2–4). The quantified ΔXLogP3 of approximately +0.5 over the des-methyl analog provides medicinal chemists with a measurable lipophilicity increment for systematic exploration of SAR around membrane permeability and metabolic stability, without introducing additional hydrogen bond donors or acceptors that would alter the TPSA profile [4].

Synthetic Building Block for Ortho-Directed Functionalization in Parallel Library Synthesis

The ortho-benzonitrile group, combined with the 3-methylpiperidine ring, creates a scaffold amenable to further derivatization through nitrile hydrolysis to amide/acid, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions . This compound is suitable as a core building block in combinatorial library synthesis where an ortho-substituted aromatic vector and a sterically defined tertiary amine are simultaneously required. Procurement via the AldrichCPR pathway provides access to this specific substitution pattern from a curated Otava collection [5].

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